1-(2,4-Dichloropyrimidin-5-yl)-2,2,2-trifluoroethan-1-one
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Overview
Description
1-(2,4-Dichloropyrimidin-5-yl)-2,2,2-trifluoroethan-1-one is a chemical compound with the molecular formula C6H2Cl2F3N2O It is a pyrimidine derivative characterized by the presence of two chlorine atoms at positions 2 and 4, and a trifluoromethyl group at position 5
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,4-Dichloropyrimidin-5-yl)-2,2,2-trifluoroethan-1-one typically involves the reaction of 2,4-dichloropyrimidine with trifluoroacetic anhydride under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product. The reaction mixture is usually heated to reflux for several hours to ensure complete conversion of the starting materials.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
1-(2,4-Dichloropyrimidin-5-yl)-2,2,2-trifluoroethan-1-one undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms at positions 2 and 4 can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The compound can be reduced to form corresponding amines or alcohols using reducing agents like lithium aluminum hydride.
Oxidation Reactions: Oxidation of the compound can lead to the formation of carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether is a typical reducing agent.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions are used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an aminopyrimidine derivative, while reduction can produce an alcohol or amine.
Scientific Research Applications
1-(2,4-Dichloropyrimidin-5-yl)-2,2,2-trifluoroethan-1-one has diverse applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a precursor for drug development, particularly in the design of enzyme inhibitors.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(2,4-Dichloropyrimidin-5-yl)-2,2,2-trifluoroethan-1-one involves its interaction with molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to specific active sites, inhibiting or modulating the activity of the target molecule. This interaction can disrupt biological pathways, leading to the desired therapeutic or biological effect.
Comparison with Similar Compounds
Similar Compounds
1-(2,4-Dichloropyrimidin-5-yl)ethanone: Similar in structure but lacks the trifluoromethyl group.
2,4-Dichloropyrimidine: The parent compound without the ethanone or trifluoromethyl groups.
1-(2,4-Dichloropyrimidin-5-yl)-2,2,2-trifluoroethanol: Similar but with an alcohol group instead of a ketone.
Uniqueness
1-(2,4-Dichloropyrimidin-5-yl)-2,2,2-trifluoroethan-1-one is unique due to the presence of both chlorine and trifluoromethyl groups, which confer distinct chemical and biological properties. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, making it a valuable scaffold in drug design and development.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C6HCl2F3N2O |
---|---|
Molecular Weight |
244.98 g/mol |
IUPAC Name |
1-(2,4-dichloropyrimidin-5-yl)-2,2,2-trifluoroethanone |
InChI |
InChI=1S/C6HCl2F3N2O/c7-4-2(1-12-5(8)13-4)3(14)6(9,10)11/h1H |
InChI Key |
ZLDJUIJJUYGYDW-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=NC(=N1)Cl)Cl)C(=O)C(F)(F)F |
Origin of Product |
United States |
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